molecular formula C21H35NO2Se B14327072 Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate CAS No. 106672-49-5

Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate

Cat. No.: B14327072
CAS No.: 106672-49-5
M. Wt: 412.5 g/mol
InChI Key: XHQFFCOUSZRGGL-UHFFFAOYSA-N
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Description

Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylselanyl group attached to a dodecane chain, which is further linked to an ethyl carbamate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate typically involves the reaction of 1-(phenylselanyl)dodecan-2-ol with ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The process can be summarized as follows:

    Starting Materials: 1-(phenylselanyl)dodecan-2-ol and ethyl isocyanate.

    Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the by-products.

    Procedure: The 1-(phenylselanyl)dodecan-2-ol is dissolved in an appropriate solvent (e.g., dichloromethane), and ethyl isocyanate is added dropwise. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: Utilized in the development of novel materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can act as a redox-active moiety, participating in electron transfer reactions. This can lead to the modulation of oxidative stress pathways and the inhibition of certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [1-(phenylselanyl)hexan-2-yl]carbamate
  • Ethyl [1-(phenylselanyl)octan-2-yl]carbamate
  • Ethyl [1-(phenylselanyl)decan-2-yl]carbamate

Uniqueness

Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate is unique due to its longer dodecane chain, which can influence its solubility, reactivity, and biological activity. The presence of the phenylselanyl group also imparts distinctive redox properties, making it a valuable compound for research in oxidative stress and related fields.

Properties

CAS No.

106672-49-5

Molecular Formula

C21H35NO2Se

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl N-(1-phenylselanyldodecan-2-yl)carbamate

InChI

InChI=1S/C21H35NO2Se/c1-3-5-6-7-8-9-10-12-15-19(22-21(23)24-4-2)18-25-20-16-13-11-14-17-20/h11,13-14,16-17,19H,3-10,12,15,18H2,1-2H3,(H,22,23)

InChI Key

XHQFFCOUSZRGGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C[Se]C1=CC=CC=C1)NC(=O)OCC

Origin of Product

United States

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